molecular formula C16H23NO5S B7338610 4-ethyl-3-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]sulfonylbenzoic acid

4-ethyl-3-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]sulfonylbenzoic acid

Cat. No.: B7338610
M. Wt: 341.4 g/mol
InChI Key: PGHRTPJAKUNTCH-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-3-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]sulfonylbenzoic acid, also known as EPPS, is a sulfonated benzoic acid derivative that has been widely used in scientific research. EPPS is a zwitterionic buffer that is commonly used in biological and biochemical experiments due to its unique properties, such as its low toxicity, high solubility, and pH stability.

Scientific Research Applications

4-ethyl-3-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]sulfonylbenzoic acid has a wide range of scientific research applications, including its use as a buffer in biochemical and biological experiments. This compound is commonly used in electrophysiology experiments to study the properties of ion channels and synaptic transmission. It has also been used in the study of protein-ligand interactions, enzyme kinetics, and protein crystallization. This compound has also been shown to be effective in stabilizing proteins, making it a useful tool in protein purification and storage.

Mechanism of Action

4-ethyl-3-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]sulfonylbenzoic acid acts as a zwitterionic buffer, meaning it can exist in both a positively charged and negatively charged state depending on the pH of the solution. This property allows this compound to maintain a stable pH in biological and biochemical experiments. This compound has been shown to have a pKa value of 8.0, making it an effective buffer in the physiological pH range of 7.0-8.0.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high solubility, making it an ideal buffer for use in biological and biochemical experiments. This compound has also been shown to have minimal interference with enzyme activity, protein stability, and other biological processes, making it a reliable tool for researchers. Furthermore, this compound has been shown to have a low binding affinity for proteins, making it useful in the study of protein-ligand interactions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-ethyl-3-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]sulfonylbenzoic acid as a buffer in lab experiments is its pH stability. This compound can maintain a stable pH in the physiological range, making it a reliable tool in biological and biochemical experiments. Additionally, this compound has low toxicity and high solubility, making it a safe and effective buffer for use in experiments. However, this compound does have some limitations, such as its relatively low buffering capacity and its inability to maintain a stable pH at extreme pH values.

Future Directions

There are several potential future directions for the use of 4-ethyl-3-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]sulfonylbenzoic acid in scientific research. One potential direction is the development of new derivatives of this compound with improved properties, such as increased buffering capacity or enhanced protein stabilization abilities. Additionally, this compound could be used in the development of new drug delivery systems or as a tool in the study of drug metabolism and pharmacokinetics. Finally, this compound could be used in the development of new biosensors for the detection of specific biomolecules.
Conclusion:
In conclusion, this compound is a sulfonated benzoic acid derivative that has a wide range of scientific research applications. This compound is a reliable and effective buffer for use in biological and biochemical experiments due to its low toxicity, high solubility, and pH stability. This compound has been shown to have minimal interference with enzyme activity, protein stability, and other biological processes, making it a useful tool for researchers. While this compound does have some limitations, its unique properties make it a valuable tool in scientific research.

Synthesis Methods

4-ethyl-3-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]sulfonylbenzoic acid can be synthesized using a multi-step reaction process that involves the reaction of 4-ethylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-(2-hydroxyethyl)-1-methylpyridinium iodide. The final step involves the reaction of the resulting intermediate with 3R-3-propan-2-yloxypyrrolidine to produce this compound. The synthesis of this compound is a relatively simple and cost-effective process, making it a popular choice for use in scientific research.

Properties

IUPAC Name

4-ethyl-3-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-4-12-5-6-13(16(18)19)9-15(12)23(20,21)17-8-7-14(10-17)22-11(2)3/h5-6,9,11,14H,4,7-8,10H2,1-3H3,(H,18,19)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHRTPJAKUNTCH-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCC(C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CC[C@H](C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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